4-Ethyl-6-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine
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Overview
Description
4-Ethyl-6-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities, including antiviral, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-6-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine typically involves multiple steps. One common method includes the reaction of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine with ethyl 4-hydroxybenzoate in the presence of cesium carbonate (Cs₂CO₃) as a base . The reaction is carried out in a three-necked round-bottomed flask at room temperature for 2-3 hours. The solvent is then removed, and the residue is recrystallized from ethanol to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-6-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Ethyl-6-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential neuroprotective and anti-inflammatory properties.
Medicine: Explored for its antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of 4-Ethyl-6-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the endoplasmic reticulum (ER) stress and apoptosis pathways, as well as the NF-kB inflammatory pathway . These interactions contribute to its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine: Known for its neuroprotective activities.
2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)benzoic acid: Exhibits similar structural features and biological activities.
Uniqueness
4-Ethyl-6-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine stands out due to its unique combination of the trifluoromethyl group and the piperidine ring, which may enhance its biological activity and stability compared to other pyrimidine derivatives.
Properties
IUPAC Name |
2-[1-(6-ethylpyrimidin-4-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N5O/c1-2-11-9-14(22-10-21-11)24-7-4-12(5-8-24)25-15-20-6-3-13(23-15)16(17,18)19/h3,6,9-10,12H,2,4-5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWASRWWRKRNRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CCC(CC2)OC3=NC=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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